molecular formula C23H19N3O7S B4302284 3-(4-methoxybenzylidene)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline

3-(4-methoxybenzylidene)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline

Cat. No. B4302284
M. Wt: 481.5 g/mol
InChI Key: ZZEHJDWJFBMJAH-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-methoxybenzylidene)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline is a chemical compound that has been used in scientific research for various purposes. It is a yellow crystalline powder that is soluble in organic solvents. This compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-(4-methoxybenzylidene)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of specific enzymes or proteins that are involved in cell growth and proliferation.
Biochemical and physiological effects:
Studies have shown that 3-(4-methoxybenzylidene)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, and it has also been shown to induce apoptosis (programmed cell death) in cancer cells. Additionally, it has been used as a fluorescent probe for imaging of biological systems, as it exhibits strong fluorescence properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(4-methoxybenzylidene)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline in lab experiments is its strong fluorescent properties, which make it a useful probe for imaging of biological systems. Additionally, its potential as an anti-cancer agent makes it a promising compound for further research. However, one limitation of using this compound is its toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 3-(4-methoxybenzylidene)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline. One area of research could be to further investigate its potential as an anti-cancer agent, and to explore its mechanism of action in more detail. Additionally, research could be conducted to develop new methods for synthesizing this compound, and to explore its potential for use in other applications, such as in the development of fluorescent sensors for detecting specific molecules in biological systems.

Scientific Research Applications

3-(4-methoxybenzylidene)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline has been used in scientific research for various purposes. It has been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, it has been used as a fluorescent probe for imaging of biological systems, as it exhibits strong fluorescence properties.

properties

IUPAC Name

(3Z)-3-[(4-methoxyphenyl)methylidene]-1-(4-methylphenyl)sulfonyl-4,6-dinitro-2H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O7S/c1-15-3-9-20(10-4-15)34(31,32)24-14-17(11-16-5-7-19(33-2)8-6-16)23-21(24)12-18(25(27)28)13-22(23)26(29)30/h3-13H,14H2,1-2H3/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZEHJDWJFBMJAH-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC(=CC3=CC=C(C=C3)OC)C4=C2C=C(C=C4[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C/C(=C\C3=CC=C(C=C3)OC)/C4=C2C=C(C=C4[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3Z)-3-(4-methoxybenzylidene)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitro-2,3-dihydro-1H-indole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-methoxybenzylidene)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline
Reactant of Route 2
Reactant of Route 2
3-(4-methoxybenzylidene)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline
Reactant of Route 3
Reactant of Route 3
3-(4-methoxybenzylidene)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline
Reactant of Route 4
Reactant of Route 4
3-(4-methoxybenzylidene)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline
Reactant of Route 5
Reactant of Route 5
3-(4-methoxybenzylidene)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline
Reactant of Route 6
3-(4-methoxybenzylidene)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.